4-Heptylphenol
Overview
Description
Scientific Research Applications
Environmental Toxicity and Marine Impact
- Acute Toxicity in Marine Life : 4-Heptylphenol (4-HP) exhibits moderate hydrophobicity and toxicity in juvenile Atlantic cod. It is slowly biodegraded in marine environments, with a half-life of approximately 13 hours, and tends to accumulate in the gastrointestinal system of fish (Tollefsen et al., 1998).
Effects on Human Health and Endocrine System
- Endocrine Disruption in Humans : A study on estrogen-responsive genes in breast cancer cells treated with various alkylphenols, including 4-Heptylphenol, identified changes in genes related to proliferation, transcription, and transport, suggesting potential endocrine-disrupting activity (Terasaka et al., 2006).
Bioaccumulation and Environmental Persistence
- Bioaccumulation in Marine Animals : 4-Heptylphenol shows significant bioaccumulation in marine organisms like shrimps and mussels. The bioconcentration factor in fish and mussels is notably high, indicating a strong tendency for accumulation in these organisms (Ekelund et al., 1990).
Placental Transfer
- Crossing the Human Placenta : Research on human placentae exposed to 4-Heptylphenol found that it can transfer across the human placenta, although the rate is relatively slow. This raises concerns about potential impacts on fetal development (Balakrishnan et al., 2011).
Detection and Analysis Methods
- Isolation and Purification : Studies have developed methods for isolating and purifying 4-Heptylphenol from water and biological samples. Techniques like solid-phase extraction and high-performance liquid chromatography are used for detection and quantification (Gadzała-Kopciuch et al., 2008).
Metabolism and Toxicity
- Metabolism in Humans and Rats : The metabolic fate of 4-Heptylphenol in human and rat liver microsomes has been studied, identifying various metabolites that could serve as biomarkers for exposure assessment (Ye et al., 2007).
Impact on Aquatic Life
- Effects on Zebrafish Gene Expression : Exposure to 4-Heptylphenol in male zebrafish resulted in altered expression patterns of genes involved in oxidative stress, energy metabolism, and lipid metabolism. This indicates a significant impact on aquatic life at the genetic level (Ruggeri et al., 2008).
Environmental Degradation
- Photodegradation in Soil : The degradation of 4-Heptylphenol in biosolids applied to soil under artificial sunlight has been studied, showing significant reduction under photolysis conditions. This research is vital for understanding the environmental fate of 4-Heptylphenol in land applications (Xia & Jeong, 2004).
Soil Microbial Activity
- Impact on Soil Health : Studies on the impact of 4-Heptylphenol on microbial activities in soils suggest its presence can alter carbon and nitrogen mineralization, affecting overall soil health (Hseu, 2006).
Biomonitoring and Exposure Assessment
- Biomonitoring in Humans : Research on bisphenol A, 4-t-octylphenol, and 4-nonylphenol, including 4-Heptylphenol, highlights the need for accurate determination in biological media to assess human exposure and associated health risks (Asimakopoulos et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-heptylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDEFBFJLKPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037714 | |
Record name | 4-Heptylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptylphenol | |
CAS RN |
1987-50-4, 72624-02-3 | |
Record name | 4-n-Heptylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Heptylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, heptyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Heptylphenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenol, 4-heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Heptylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, heptyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-heptylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HEPTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Citations
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